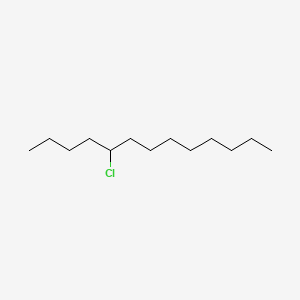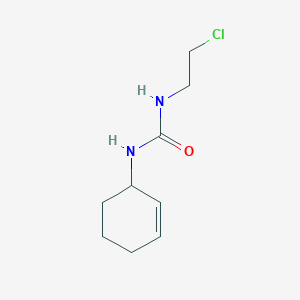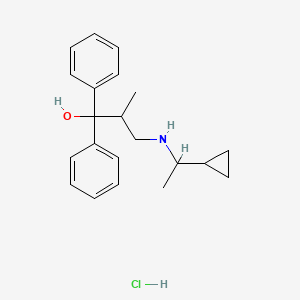
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is an organic compound that belongs to the class of aminopropanols. This compound is characterized by the presence of a cyclopropyl group, two phenyl groups, and a methyl group attached to the aminopropanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Aminopropanol Backbone: The initial step involves the reaction of benzaldehyde with acetone in the presence of a base to form 1,1-diphenyl-2-propanone.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Amination: The aminopropanol backbone is then aminated using a suitable amine, such as cyclopropylethylamine, under controlled conditions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, cyanides, and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted aminopropanols.
科学研究应用
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The cyclopropyl group and the phenyl rings play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-aminopropanol
- 1,1-Diphenyl-2-methyl-3-(1-cyclopropylmethyl)aminopropanol
- 1,1-Diphenyl-2-methyl-3-(1-cyclopropylpropyl)aminopropanol
Uniqueness
1,1-Diphenyl-2-methyl-3-(1-cyclopropylethyl)aminopropanol hydrochloride is unique due to the presence of the cyclopropylethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
属性
CAS 编号 |
35699-19-5 |
|---|---|
分子式 |
C21H28ClNO |
分子量 |
345.9 g/mol |
IUPAC 名称 |
3-(1-cyclopropylethylamino)-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-16(15-22-17(2)18-13-14-18)21(23,19-9-5-3-6-10-19)20-11-7-4-8-12-20;/h3-12,16-18,22-23H,13-15H2,1-2H3;1H |
InChI 键 |
LUVWAEATFYYJKW-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(C)C1CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


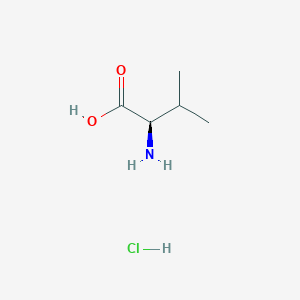
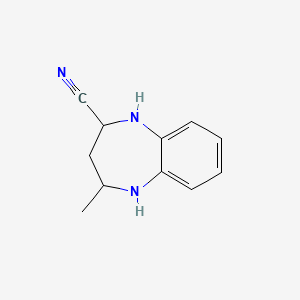


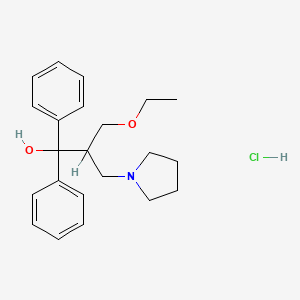
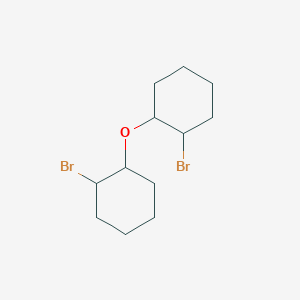
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)
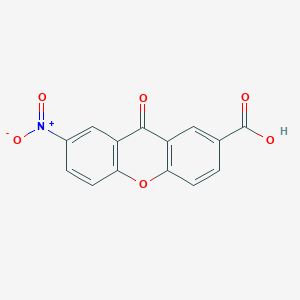

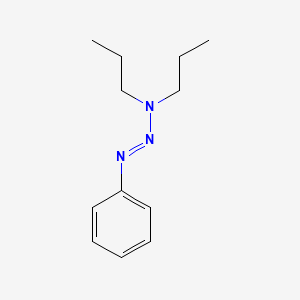
![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)
